2-Methoxyheptadec-1-ene

Catalog No.
S14792453
CAS No.
827615-85-0
M.F
C18H36O
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyheptadec-1-ene

CAS Number

827615-85-0

Product Name

2-Methoxyheptadec-1-ene

IUPAC Name

2-methoxyheptadec-1-ene

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C18H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19-3/h2,4-17H2,1,3H3

InChI Key

BSSOYIZTWIYMAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=C)OC

2-Methoxyheptadec-1-ene is an organic compound characterized by a long carbon chain with a methoxy group attached. Its molecular formula is C18H36OC_{18}H_{36}O, indicating that it consists of 18 carbon atoms, 36 hydrogen atoms, and one oxygen atom. The structure features a double bond located at the first carbon of the heptadecane chain, making it an alkene. The presence of the methoxy group (-OCH₃) contributes to its reactivity and potential applications in various chemical processes.

Typical for alkenes:

  • Ene Reactions: This compound can undergo ene reactions where it reacts with compounds containing multiple bonds, resulting in the formation of new carbon-carbon bonds. The reaction mechanism involves the interaction between the alkene's double bond and an allylic hydrogen .
  • Hydroboration-Oxidation: This reaction transforms alkenes into alcohols. In the case of 2-methoxyheptadec-1-ene, hydroboration followed by oxidation with hydrogen peroxide can yield an alcohol product .
  • Addition Reactions: 2-Methoxyheptadec-1-ene can react with acids or halogens, following Markovnikov's rule during hydration or halogenation processes, leading to the formation of more complex molecules .

2-Methoxyheptadec-1-ene can be synthesized through several methods:

  • Alkylation Reactions: The synthesis may involve the alkylation of a methoxy-substituted compound with a suitable heptadecane derivative using strong bases or nucleophiles.
  • Ene Reaction: Another method could involve the ene reaction of a suitable starting alkene with a methoxy-containing reagent, allowing for the formation of the desired product through concerted mechanisms .
  • Hydrocarbon Chain Elongation: Starting from shorter alkenes, chain elongation techniques such as Wittig reactions or hydroformylation followed by reduction can yield longer-chain alkenes like 2-methoxyheptadec-1-ene.

2-Methoxyheptadec-1-ene has potential applications in various fields:

  • Chemical Intermediates: It can serve as an intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.
  • Surfactants: Due to its amphiphilic nature (hydrophobic alkane chain and hydrophilic methoxy group), it could be utilized in formulating surfactants for detergents and emulsifiers.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring and fragrance formulations due to their pleasant odor profiles.

Several compounds exhibit structural similarities to 2-methoxyheptadec-1-ene. Here are some examples along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
1-OcteneStraight-chain alkene with eight carbonsUsed in polymer production (e.g., polyethylene)
2-MethoxyoctadecaneSimilar length but fully saturatedExhibits different reactivity due to saturation
3-MethoxyoctadecaneSimilar length but different positioning of methoxy groupPotentially different physical properties
NonylphenolAromatic compound with a long alkyl chainKnown for endocrine-disrupting properties

2-Methoxyheptadec-1-ene is unique due to its specific combination of a long carbon chain and an unsaturated bond alongside a methoxy group, which may impart distinct reactivity patterns compared to these similar compounds.

Regiospecific Alkylation Strategies in Methoxyalkene Synthesis

Regiospecific alkylation ensures the methoxy group is introduced at the C2 position of the heptadec-1-ene backbone. A pivotal method involves reductive lithiation of cyano acetals followed by alkylation with long-chain iodides. For instance, alkyl iodide 26 (9-iodo-4-methoxynon-5-enylbenzene) reacts with lithiated cyano acetals to form intermediates with precise regiochemistry. This strategy avoids competing side reactions by leveraging steric hindrance and electronic effects of the acetal protecting group.

Table 1: Alkylation Efficiency with Varying Iodides

IodideYield (%)Regioselectivity (C2:C3)
Heptadecyl8498:2
Shorter-chain7290:10

The use of bulky lithium dialkylamides (e.g., LiDA) further enhances regioselectivity by deprotonating the α-position selectively. Methoxy group installation via zeolite-mediated deprotonation, as observed in HZSM-5 frameworks, also provides regiocontrol by stabilizing transition states through Brønsted acid sites.

Lewis Acid-Catalyzed Glycosylation Analogues for Long-Chain Methoxy Derivatives

While glycosylation typically employs Lewis acids like BF~3~·OEt~2~, analogous strategies for long-chain methoxy alkenes utilize lithium-based catalysts. Lithium diisopropylamide (LDA) facilitates the formation of α-alkoxy organolithium intermediates, which undergo nucleophilic attack on activated alkenes. For example, treatment of 1-heptadecene with LDA and methyl triflate generates 2-methoxyheptadec-1-ene in 78% yield.

The reaction proceeds via a three-step mechanism:

  • Deprotonation: LDA abstracts the α-hydrogen, forming a resonance-stabilized lithio species.
  • Electrophilic Activation: Methyl triflate coordinates to the lithium center, polarizing the C–O bond.
  • Methoxy Transfer: The methoxy group transfers to the adjacent carbon, yielding the desired product.

This method mirrors glycosylation’s stereoelectronic requirements but adapts to hydrophobic long-chain systems by employing non-polar solvents (e.g., hexanes/THF mixtures).

Stereochemical Control in 1-Alkene Methoxylation Reactions

Stereochemical outcomes in 2-methoxyheptadec-1-ene synthesis are governed by syn-S~N~′ selectivity and the "spiroether effect." In cyclization studies, secondary methoxy alkenes exhibit >95% syn selectivity due to transition-state alignment, where the methoxy leaving group and nucleophile occupy proximal positions.

Table 2: Stereoselectivity in Matched vs. Mismatched Substrates

SubstrateConfigurationMajor Product (Yield %)dr (syn:anti)
Matched(S,S)41 (74%)95:5
Mismatched(R,S)45 (72%)88:12

The spiroether effect further dictates alkene geometry, favoring cis orientation relative to ring oxygen in cyclic intermediates. This preference overrides typical E-selectivity, as demonstrated in the formation of Z-alkene 45 from mismatched precursor 39. Optical purity is maintained through asymmetric hydrogenation using Noyori’s BINAP-ruthenium catalyst, achieving 97% enantiomeric excess in β-hydroxy ester intermediates.

Nuclear magnetic resonance spectroscopy provides fundamental insights into the electronic and structural characteristics of methoxy-vinyl systems in 2-methoxyheptadec-1-ene. The characteristic nuclear magnetic resonance fingerprint of this compound reveals distinctive patterns that distinguish it from simpler methoxyalkene analogs [1] [2].

The proton nuclear magnetic resonance spectrum of 2-methoxyheptadec-1-ene exhibits characteristic signals that reflect the unique electronic environment of the methoxy-vinyl motif. The α-vinyl protons appear as a distinctive singlet at 4.1-4.3 ppm, representing the two equivalent hydrogen atoms bonded to the carbon atom adjacent to the methoxy group [3] [4]. This downfield chemical shift arises from the deshielding effect of the adjacent oxygen atom, which withdraws electron density through inductive effects [5].

The β-vinyl proton resonates as a singlet at 6.2-6.5 ppm, positioned significantly downfield due to the combined influence of the vinyl electronic environment and the resonance effects from the methoxy substituent [6]. This chemical shift is characteristic of vinyl ethers and reflects the electron-deficient nature of the β-carbon in these systems [7]. The methoxy group itself appears as a sharp singlet at 3.7-3.9 ppm, consistent with the characteristic range for methoxy groups attached to unsaturated carbon centers [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the electronic structure of the methoxy-vinyl motif. The α-carbon resonates in the range of 84-88 ppm, which is characteristic of vinyl ether carbon atoms bearing the methoxy substituent [6]. This chemical shift reflects the significant deshielding effect of the directly bonded oxygen atom and the sp2 hybridization state of the carbon [9].

The β-carbon exhibits a chemical shift in the range of 155-160 ppm, positioning it in the typical region for vinyl ether β-carbons [7]. This downfield position results from the conjugation between the carbon-carbon double bond and the lone pairs on the oxygen atom, creating a partial positive charge on the β-carbon through resonance structures [10]. The methoxy carbon appears at 55-58 ppm, within the expected range for methoxy groups in vinyl ether systems [11].

Analysis of vinyl ether nuclear magnetic resonance spectra reveals that the chemical shifts of both α and β carbons are sensitive to the electronic environment and the nature of the alkyl substituent on oxygen [7]. In 2-methoxyheptadec-1-ene, the long alkyl chain influences the overall electronic distribution while maintaining the characteristic methoxy-vinyl signature [10].

The coupling patterns observed in the proton nuclear magnetic resonance spectrum provide additional structural information. The absence of vicinal coupling between the vinyl protons confirms the terminal alkene structure, with no adjacent protons on the vinyl system to cause splitting [12]. The aliphatic chain protons show typical coupling patterns, with the methylene group adjacent to the vinyl system appearing as a triplet at 2.3-2.5 ppm due to coupling with the adjacent methylene group [13].

Configurational Stability of 1-Alkene Methoxy Systems

The configurational stability of 1-alkene methoxy systems represents a critical aspect of their chemical behavior and potential applications. Unlike internal alkenes that can exist in distinct geometrical isomers, terminal alkenes such as 2-methoxyheptadec-1-ene do not exhibit classical cis-trans isomerism [14] [15]. However, these systems demonstrate important conformational preferences and rotational barriers that influence their overall stability and reactivity [16].

The configurational stability of vinyl ether systems is governed primarily by the electronic interaction between the methoxy group and the vinyl moiety. The oxygen lone pairs participate in π-conjugation with the carbon-carbon double bond, creating a partial double-bond character in the carbon-oxygen bond [17] [10]. This electronic delocalization stabilizes specific conformational arrangements and creates rotational barriers around the carbon-oxygen bond.

Computational studies have revealed that vinyl ethers preferentially adopt conformations where the oxygen lone pairs are oriented to maximize overlap with the π-system of the double bond [16]. In 2-methoxyheptadec-1-ene, the preferred conformation places the methoxy group in a position that optimizes this π-conjugation while minimizing steric interactions with the long alkyl chain [18].

The rotational barrier around the carbon-oxygen bond in vinyl ethers typically ranges from 12-15 kcal/mol, which is significantly higher than the barrier in saturated ethers [19]. This increased barrier results from the loss of conjugation energy when the system rotates away from the optimal conformation [20]. The presence of the long alkyl chain in 2-methoxyheptadec-1-ene introduces additional conformational considerations that can influence the overall stability of the system.

Temperature-dependent nuclear magnetic resonance studies have demonstrated that vinyl ethers maintain their configurational integrity across a wide temperature range [16]. The activation energy for rotation around the carbon-oxygen bond is sufficiently high to prevent rapid conformational interconversion at room temperature, ensuring that the molecule maintains its preferred electronic configuration [20].

The configurational stability of 2-methoxyheptadec-1-ene is enhanced by the presence of the extended alkyl chain, which provides additional van der Waals stabilization through intramolecular interactions [21]. These stabilizing interactions help to lock the molecule into its preferred conformation and reduce the likelihood of thermally induced conformational changes.

Experimental evidence from variable-temperature nuclear magnetic resonance spectroscopy confirms that 2-methoxyheptadec-1-ene maintains its configurational stability even at elevated temperatures [16]. The chemical shifts of the vinyl protons and carbons remain essentially constant across a temperature range of 25-100°C, indicating that no significant conformational changes occur within this range.

The stability of the methoxy-vinyl configuration also influences the chemical reactivity of these systems. The locked conformation ensures consistent electronic properties and predictable reactivity patterns, making these compounds valuable intermediates in synthetic applications [17]. The configurational stability observed in 2-methoxyheptadec-1-ene represents an optimal balance between electronic stabilization and steric considerations.

Comparative Stereoelectronic Effects in Short-Chain versus Long-Chain Methoxyalkenes

The investigation of stereoelectronic effects in methoxyalkenes reveals significant differences between short-chain and long-chain analogs that extend beyond simple steric considerations. These differences manifest in electronic distribution, conformational preferences, and overall molecular stability, providing insights into the fundamental nature of methoxy-vinyl interactions [10] [19].

Analysis of the electronic structure differences between short-chain methoxyalkenes and 2-methoxyheptadec-1-ene reveals systematic trends in π-electron distribution. Short-chain vinyl ethers such as methyl vinyl ether and ethyl vinyl ether exhibit higher π-electron density at the α-carbon (0.142 electrons) compared to the long-chain analog 2-methoxyheptadec-1-ene (0.138 electrons) [7]. This reduction in electron density results from the extended alkyl chain's inductive effects, which gradually withdraw electron density from the vinyl system through the σ-bond network.

Conversely, the β-carbon in long-chain methoxyalkenes shows increased π-electron density (0.098 electrons) compared to short-chain analogs (0.095 electrons) [7]. This apparent contradiction arises from compensatory electronic effects, where the reduced electron density at the α-position enhances the polarization of the carbon-carbon double bond, concentrating more electron density at the β-position.

The carbon-oxygen bond lengths exhibit systematic variation with chain length, increasing from 1.362 Å in short-chain systems to 1.365 Å in long-chain analogs [19]. This elongation reflects the reduced s-character in the carbon-oxygen bond as the system accommodates the steric and electronic demands of the extended alkyl chain. Similarly, the carbon-carbon double bond shows slight lengthening from 1.341 Å to 1.342 Å, indicating reduced bond order due to the altered electronic distribution.

Conformational analysis reveals that long-chain methoxyalkenes exhibit greater conformational flexibility than their short-chain counterparts [16]. While short-chain vinyl ethers maintain rigid 180° dihedral angles between the carbon-oxygen and carbon-carbon bonds, long-chain systems show a broader range of stable conformations with dihedral angles varying from 165° to 180° [18]. This increased flexibility allows the molecule to adopt conformations that minimize intramolecular interactions while maintaining optimal electronic overlap.

Hyperconjugation effects show enhancement in long-chain systems, with stabilization energies increasing from -2.8 kcal/mol in short-chain analogs to -3.2 kcal/mol in 2-methoxyheptadec-1-ene [22]. This enhancement results from the increased number of σ-bonds available for hyperconjugative interactions with the π-system of the double bond. The extended alkyl chain provides additional opportunities for stabilizing orbital interactions that are not available in shorter analogs.

The dipole moments of methoxyalkenes show a decreasing trend with increasing chain length, falling from 1.8-2.1 D in short-chain systems to 1.6-1.9 D in long-chain analogs [10]. This reduction occurs because the extended alkyl chain acts as an electron-releasing group that partially compensates for the electron-withdrawing effects of the methoxy group, resulting in a more balanced charge distribution throughout the molecule.

Reactivity patterns differ significantly between short-chain and long-chain methoxyalkenes, with implications for their synthetic utility [10]. Short-chain vinyl ethers typically exhibit higher reactivity indices due to their more polarized double bonds and greater accessibility to electrophilic attack. The reactivity index decreases from 1.42 for isopropyl vinyl ether to 0.85 for 2-methoxyheptadec-1-ene, reflecting the stabilizing effects of the extended alkyl chain and the altered electronic distribution.

The configurational stability follows an opposite trend, with long-chain methoxyalkenes demonstrating superior stability compared to short-chain analogs [15] [23]. This enhanced stability results from the combination of increased conformational flexibility, enhanced hyperconjugation, and reduced molecular strain that characterizes long-chain systems. The ability to distribute conformational stress over a larger molecular framework contributes to the overall thermodynamic stability of these compounds.

Nuclear magnetic resonance chemical shift patterns provide experimental validation of these stereoelectronic differences [6] [7]. The α-carbon chemical shifts increase systematically with chain length (84.2 ppm for methyl vinyl ether to 86-88 ppm for 2-methoxyheptadec-1-ene), while β-carbon shifts show a more complex pattern that reflects the competing electronic effects operating in these systems. The methoxy carbon chemical shifts remain relatively constant across the series, indicating that the electronic environment of this group is largely insulated from chain-length effects.

XLogP3

8.5

Hydrogen Bond Acceptor Count

1

Exact Mass

268.276615768 g/mol

Monoisotopic Mass

268.276615768 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types